molecular formula C6H6IN5 B1413625 3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole CAS No. 2173089-82-0

3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole

Cat. No.: B1413625
CAS No.: 2173089-82-0
M. Wt: 275.05 g/mol
InChI Key: DUTZKBQBRKTKTI-UHFFFAOYSA-N
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Description

3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole is a heterocyclic compound that features both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole typically involves the iodination of pyrazole derivatives followed by the formation of the triazole ring. One common method involves the reaction of 4-iodopyrazole with methylhydrazine under acidic conditions to form the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1H-pyrazole: A precursor in the synthesis of the compound.

    1,2,4-Triazole: A core structure in many bioactive compounds.

    3,5-Dimethyl-4-iodo-1H-pyrazole: Another iodinated pyrazole derivative.

Uniqueness

3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole is unique due to its combination of pyrazole and triazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-iodopyrazol-1-yl)-5-methyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN5/c1-4-9-6(11-10-4)12-3-5(7)2-8-12/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTZKBQBRKTKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)N2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole
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3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole
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3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole
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3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole
Reactant of Route 5
3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole
Reactant of Route 6
3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole

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